
Aziridine, 1,1'-(1,5-naphthalenediylbis(sulfonyl))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- is a highly reactive organic compound characterized by its three-membered aziridine ring structure This compound is notable for its strained ring, which imparts significant reactivity, making it a valuable building block in synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- typically involves the reaction of naphthalene derivatives with sulfonyl aziridines. One common method includes the use of N-sulfonyl ketimines with unfunctionalized ketones, proceeding through a Mannich reaction followed by oxidative C−H amination . This method provides high yields and good enantioselectivity.
Industrial Production Methods
Industrial production of aziridine derivatives often employs ring-opening polymerization techniques. For example, anionic and cationic ring-opening polymerization of aziridines can produce polyamines with various structures . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by electron-withdrawing groups such as N-sulfonyl, leading to the formation of various nitrogen-containing compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Substitution Reactions: Aziridine rings can be substituted by various nucleophiles, including carbon, sulfur, oxygen, nitrogen, and halogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include chiral BINOL N-triflylphosphoramides for asymmetric synthesis, and Lewis acids for activating the aziridine ring . Conditions often involve mild temperatures and specific catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include a variety of heterocyclic compounds, such as pyrrolidines, pyrroles, and β-lactams . These products are valuable in medicinal chemistry and materials science.
Scientific Research Applications
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential in drug development due to its ability to form stable, bioactive compounds.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging its reactivity to target specific biological pathways.
Mechanism of Action
The mechanism of action of aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- involves the activation of its strained aziridine ring. This activation can occur through nucleophilic attack or catalysis by Lewis acids, leading to ring opening and subsequent reactions . The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and formation of stable intermediates.
Comparison with Similar Compounds
Similar Compounds
Aziridine, 1,1’-(2,7-naphthalenediylbis(sulfonyl))bis-: Similar structure but with different positional isomers.
N-sulfonyl aziridines: General class of compounds with similar reactivity and applications.
Uniqueness
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- is unique due to its specific naphthalene and sulfonyl substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular architecture and reactivity.
Properties
CAS No. |
64398-51-2 |
|---|---|
Molecular Formula |
C14H14N2O4S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[5-(aziridin-1-ylsulfonyl)naphthalen-1-yl]sulfonylaziridine |
InChI |
InChI=1S/C14H14N2O4S2/c17-21(18,15-7-8-15)13-5-1-3-11-12(13)4-2-6-14(11)22(19,20)16-9-10-16/h1-6H,7-10H2 |
InChI Key |
OGPWUBLMLRQCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


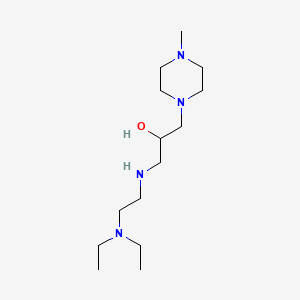
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
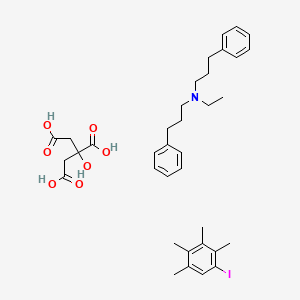
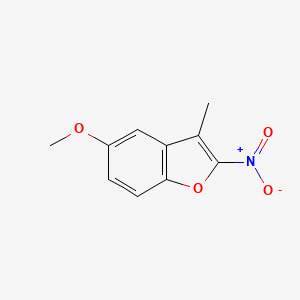



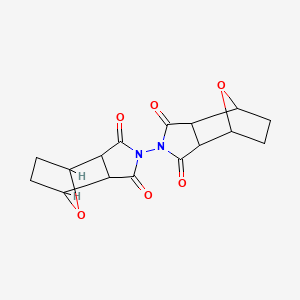
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)
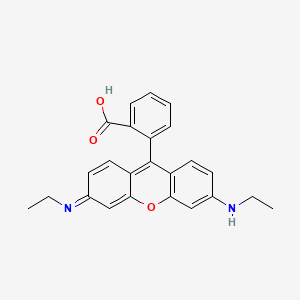



![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
